molecular formula C10H16O B102422 p-Menth-4(8)-en-3-one CAS No. 15932-80-6

p-Menth-4(8)-en-3-one

Cat. No. B102422
CAS RN: 15932-80-6
M. Wt: 152.23 g/mol
InChI Key: NZGWDASTMWDZIW-UHFFFAOYSA-N
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Description

p-Menth-4(8)-en-3-one is a compound related to the class of monoterpenes, which are a group of naturally occurring organic compounds derived from isoprene units. Monoterpenes are known for their aromatic properties and are commonly found in essential oils. They are also of interest in the field of synthetic organic chemistry due to their potential applications in flavor, fragrance, and pharmaceutical industries.

Synthesis Analysis

The synthesis of related p-menthene compounds has been explored in various studies. For instance, 1-Hydroxy-p-menth-3-en-2-one was prepared from α-terpinene using t-butyl chromate oxidation, followed by reduction or hydrogenation to yield a series of related compounds . Another study reported the synthesis of p-Menth-3-en-1-amine and its Schiff base derivatives, which exhibited significant herbicidal activities . Additionally, the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, a related monoterpene, was achieved using Sharpless asymmetric dihydroxylation, demonstrating the potential for enantioselective synthesis of p-menthene derivatives .

Molecular Structure Analysis

The molecular structure and stereochemistry of p-menthene derivatives have been extensively studied. Stereochemical studies have identified the configurations of various compounds based on chemical evidence and infrared spectroscopy, revealing the presence of intramolecular hydrogen bonding in certain conformations . The conformational analysis of (+)-p-menthane-3,4-diol, obtained from (+)-p-menth-3-ene, showed that the hydroxyl groups take a diaxial conformation, trans to each other . These studies provide insights into the preferred conformations and stereochemical arrangements of p-menthene derivatives, which are crucial for understanding their chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of p-menthene derivatives has been explored through various reactions. The Claisen rearrangement of allylic alcohols and iodolactonization of gamma,delta-unsaturated acids were key steps in synthesizing esters and lactones with the p-menthane system, some of which possess interesting odoriferous properties . The synthesis of Schiff base derivatives from p-Menth-3-en-1-amine also highlights the reactivity of these compounds in forming products with enhanced herbicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-menthene derivatives are influenced by their molecular structure. For example, the intramolecular hydrogen bonding in 1-Hydroxy-p-menth-3-en-2-one affects its conformation and, consequently, its physical properties . The presence of different functional groups and stereochemistry can significantly alter the odor, taste, and biological activities of these compounds, as evidenced by the odoriferous properties of synthesized lactones and the herbicidal activities of Schiff base derivatives .

Scientific Research Applications

1. Chemical Transformations and Isomerization

p-Menth-4(8)-en-3-one undergoes equilibrium transformations and isomerization under certain conditions. For instance, Filippenko et al. (1988) studied the equilibrium isomerization of p-menthenes, including p-Menth-4(8)-en-3-one, at temperatures ranging from 250 to 350°C, finding that the reaction produced a range of byproducts including cymene (Filippenko, Roganov, & Bazyl'chik, 1988).

2. Enhancing Transdermal Drug Delivery

The compound has been studied for its role in enhancing the penetration of drugs through the skin. Chen et al. (2013) synthesized unsaturated menthol analogues, including p-Menth-4(8)-en-3-one, to investigate their effect on the penetration of 5-fluorouracil through rat skin. Their findings suggest that these compounds, particularly p-Menth-4(8)-en-3-one, significantly enhance drug transport by interacting with the polar domain of skin lipids (Chen et al., 2013).

3. Biotransformation Studies

Research has also been conducted on the biotransformation of p-Menth-4(8)-en-3-one using cultured cells. Suga et al. (1988) investigated the biotransformation of this compound with cultured cells of Nicotiana tabacum, revealing specific regio- and stereoselective hydroxylations (Suga, Hirata, Hamada, & Murakami, 1988).

4. Herbicidal Applications

There is also research into the use of p-Menth-4(8)-en-3-one derivatives as herbicides. Zhu and Li (2021) developed a method for synthesizing p-menth-3-en-1-amine thiourea derivatives from p-Menth-4(8)-en-3-one, which showed notable herbicidal activities against annual ryegrass (Zhu & Li, 2021).

Safety And Hazards

The safety data sheet for p-Menth-4(8)-en-3-one suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

In the future, p-Menth-4(8)-en-3-one could potentially be used as a repellent for the tea shot hole borer, a pest that causes Fusarium dieback in avocado .

properties

IUPAC Name

5-methyl-2-propan-2-ylidenecyclohexan-1-one
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InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3
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InChI Key

NZGWDASTMWDZIW-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID3051757
Record name Pulegone
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Molecular Weight

152.23 g/mol
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Physical Description

Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Pulegone
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Vapor Pressure

138.0 [mmHg]
Record name Pulegone
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Product Name

p-Menth-4(8)-en-3-one

CAS RN

15932-80-6, 89-82-7
Record name (RS)-Pulegone
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Record name Cyclohexanone, 5-methyl-2-(1-methylethylidene)-
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Record name 2-isopropylidene-5-methylcyclohexanone
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
P Crabbé, E Díaz, J Haro, G Pérez… - Journal of the …, 1972 - pubs.rsc.org
Treatment of (+)-pulegone [p-menth-4(8)-en-3-one] with strong base generates various anions which can be quenched with benzoyl chloride. Enolization towards C-4 followed by …
Number of citations: 0 pubs.rsc.org
T Suga, T Hirata, H Hamada, S Murakami - Phytochemistry, 1988 - Elsevier
The biotransformation of (1R)-(+)-p-menth-4(8)-en-3-one and (1R,4S)-(−)- and (1R,4R)-(+)-p-menth-3-ones with a suspension of cultured cells of Nicotiana tabacum was investigated. It …
Number of citations: 33 www.sciencedirect.com
DV Banthorpe, BV Charlwood… - Journal of the Chemical …, 1972 - pubs.rsc.org
Feeding of 3,3-dimethyl[1-14C]acrylic acid to Mentha pulegium L. led to a tracer pattern in (+)-pulegone [p-menth-4(8)-en-3-one] that indicated extensive degradation of the additive and …
Number of citations: 6 pubs.rsc.org
GA Gray, WR Jackson, JJ Rooney - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
A reaction of p-menth-1 (2)-en-3-ol with palladium(II) chloride, lithium chloride, and carbon monoxide which was worked up as soon as the passage of gas had ceased gave di-µ-chloro-…
Number of citations: 1 pubs.rsc.org
H Fazal, M Akram, N Ahmad, M Qaisar, F Kanwal… - Protoplasma, 2023 - Springer
The Mentha species of family Lamiaceae are famous for their flavor and are commercially used in many food products worldwide. They are widely used to cure digestive problems as …
Number of citations: 3 link.springer.com
E Forné, J Pascual - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
The reductive dimerization of (+)-(R)-pulegone [p-menth-4(8)-en-3-one] has been shown to produce two series of ketols which are derivatives of perhydroindene-1-spirocyclohexane. In …
Number of citations: 3 pubs.rsc.org
M Kubo, H Sasaki, T Endo, H TAGUCHI… - Chemical and …, 1986 - jstage.jst.go.jp
Besides three known flavonoid glycosides, a new monoterpene glucoside named schizonepetoside C (3) was isolated from the spikes of Schizonepeta tenuifolia BRIQ.(Labiatae), as an …
Number of citations: 30 www.jstage.jst.go.jp
M Rouibah, R Bouredjoul, S Kouahi - Agricultural Science, 2020 - j.ideasspread.org
This work is a study on the action of essential oils (EOs) of Pennyroyal Mentha pulegium against two larvaeL2 and L3 of Calliptamus barbarus (Orthoptera: Acrididae). The EOsare …
Number of citations: 1 j.ideasspread.org
H TAGUCHI, I YOSIOKA - jlc.jst.go.jp
Besides three known fiavonoid glycosides, a new monoterpene glucoside named schizonepetoside C (3) was isolated from the spikes of Schizonepeta tenuifolia BRIQ.(Labiatae), as an …
Number of citations: 0 jlc.jst.go.jp
W Engel - Journal of agricultural and food chemistry, 2003 - ACS Publications
The major in vivo metabolites of (S)-(−)-pulegone in humans using a metabolism of ingestion-correlated amounts (MICA) experiment were newly identified as 2-(2-hydroxy-1-methylethyl…
Number of citations: 42 pubs.acs.org

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